ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 326018-80-8) is a heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a benzoimidazolyl-piperidine acetamide group and an ethyl carboxylate ester. This structure integrates multiple pharmacophores, including the bicyclic benzoimidazole moiety (known for its role in DNA intercalation and enzyme inhibition) and the tetrahydrobenzo[b]thiophene scaffold (associated with lipid solubility and CNS penetration) . The compound is synthesized via multi-step reactions, often involving cyanoacetylation or thioether coupling, as detailed in intermediates like ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . It is marketed as a pharmaceutical intermediate by suppliers such as Hairui Chemical, with a purity of 415.53 g/mol and specific handling precautions (e.g., P201, P210 safety codes) .
Properties
IUPAC Name |
ethyl 2-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-2-32-25(31)22-17-7-3-6-10-20(17)33-24(22)28-21(30)15-29-13-11-16(12-14-29)23-26-18-8-4-5-9-19(18)27-23/h4-5,8-9,16H,2-3,6-7,10-15H2,1H3,(H,26,27)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVNCOUUNLLTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its systematic name and molecular formula:
- Molecular Formula : C₃₁H₃₉N₃O₃S
- Molecular Weight : 505.73 g/mol
The structure includes a benzimidazole moiety, a piperidine ring, and a tetrahydrobenzo[b]thiophene core, which contribute to its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzimidazole derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains .
- Anticancer Potential : Studies on related compounds have demonstrated cytotoxic effects against human cancer cell lines. For example, certain benzimidazole derivatives have been reported to inhibit the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the micromolar range .
- Neuroprotective Effects : Compounds containing piperidine rings have been investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its effects can involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes such as AChE or phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) in cells, which is crucial for various signaling pathways .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Biological Activities
Recent Research Insights
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. These investigations reveal:
- Enhanced Efficacy : Modifications in the chemical structure can lead to improved potency against specific targets.
- Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against complex diseases like cancer.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit anticancer properties. Research suggests that the benzimidazole and piperidine components can interfere with cancer cell proliferation and induce apoptosis. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines in vitro by targeting specific signaling pathways involved in tumor growth and survival .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as Alzheimer's disease and other forms of dementia. The piperidine ring is known for its neuroprotective effects, potentially aiding in cognitive function improvement by modulating cholinergic activity .
Anti-inflammatory Properties
In silico studies have demonstrated that derivatives of this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that it could be developed into a therapeutic agent for conditions characterized by chronic inflammation .
Table 1: Summary of Research Findings on Related Compounds
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | ~85% | |
| Basic hydrolysis | NaOH (1M), ethanol/water | Carboxylic acid derivative | ~78% |
The hydrolysis mechanism involves nucleophilic attack by water or hydroxide ions at the ester carbonyl, followed by elimination of ethanol.
Reduction of the Acetamido Carbonyl
The acetamido group’s carbonyl can be reduced to a methylene group using borane complexes or catalytic hydrogenation.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Borane-THF complex | BH₃·THF, THF, 0°C → RT | Secondary amine derivative | ~70% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Secondary amine derivative | ~65% |
This transformation enhances the compound’s lipophilicity and modulates its interaction with biological targets.
Oxidation of the Thiophene Sulfur
The thiophene sulfur atom can be oxidized to sulfoxide or sulfone derivatives using peroxides.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Mild oxidation | H₂O₂ (30%), acetic acid | Sulfoxide derivative | ~60% | |
| Strong oxidation | mCPBA, DCM | Sulfone derivative | ~55% |
Oxidation alters electronic properties, potentially enhancing binding affinity to enzymatic targets.
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation or acylation reactions, enabling structural diversification.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine derivative | ~80% | |
| Acylation | AcCl, Et₃N, DCM | N-Acetylpiperidine derivative | ~75% |
These modifications are leveraged in medicinal chemistry to optimize pharmacokinetic profiles .
Knoevenagel Condensation at the Active Methylene Site
The methylene group adjacent to the ester undergoes condensation with aromatic aldehydes, forming α,β-unsaturated derivatives.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Toluene, piperidine/acetic acid | Benzaldehyde | α,β-unsaturated ester | ~90% |
This reaction expands the compound’s π-conjugation system, relevant for materials science applications .
Cyclization to Form Heterocyclic Systems
The acetamido group and tetrahydrobenzo[b]thiophene core facilitate cyclization under specific conditions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃, reflux | – | Thieno[2,3-d]pyrimidinone | ~68% | |
| CS₂, KOH, ethanol | – | Triazole-thione hybrid | ~50% |
Cyclization products exhibit enhanced rigidity and binding specificity in biological systems .
Functionalization of the Benzimidazole Moiety
The benzimidazole NH groups undergo electrophilic substitution or deprotonation reactions.
|
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Physicochemical Properties : The benzoimidazolyl-piperidine group in the target compound likely enhances π-π stacking and hydrogen bonding compared to benzyl-piperidine (IIIe) or tosyl-piperidine (721886-73-3), which may improve target binding .
- Synthetic Efficiency : Yields for benzyl-piperazine analogs (IIIb: 80%) exceed those of benzyl-piperidine derivatives (IIIe: 65%), suggesting steric or electronic challenges in piperidine coupling .
- Safety Profile : The target compound and its thioacetamide analog require stringent flammability precautions (P210), unlike carboxamide derivatives (IIIb), which lack explicit flammability warnings .
Preparation Methods
Benzoimidazole Ring Formation
The benzoimidazole nucleus is synthesized via condensation of o-phenylenediamine with piperidine-4-carboxylic acid under acidic conditions.
Procedure :
- Dissolve o-phenylenediamine (10 mmol) and piperidine-4-carboxylic acid (10 mmol) in 4N HCl.
- Reflux at 120°C for 8 hours.
- Neutralize with aqueous ammonia to pH 7–8.
- Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Purification and Characterization
- HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/ACN gradient)
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, NH), 7.45–7.10 (m, 4H, Ar-H), 3.85 (m, 1H, piperidine-H), 2.95–2.60 (m, 4H, piperidine-H).
Preparation of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Gewald Reaction for Thiophene Synthesis
The tetrahydrobenzo[b]thiophene core is constructed via a modified Gewald reaction:
Reagents :
- Cyclohexanone (10 mmol)
- Ethyl cyanoacetate (12 mmol)
- Sulfur (12 mmol)
- Morpholine (catalyst)
Procedure :
- Mix reagents in ethanol (50 mL).
- Reflux at 80°C for 6 hours.
- Quench with ice-water, filter, and recrystallize from ethanol.
Characterization Data :
- Melting Point : 148–150°C
- IR (KBr) : 3320 cm⁻¹ (NH₂), 1685 cm⁻¹ (C=O)
- MS (ESI+) : m/z 253.1 [M+H]⁺
Amide Bond Formation and Chloroacetylation
Synthesis of Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reaction Conditions :
- Ethyl 2-amino-thiophene (5 mmol)
- Chloroacetyl chloride (6 mmol)
- Triethylamine (7 mmol) in THF (30 mL) at 0–5°C
Procedure :
- Add chloroacetyl chloride dropwise to the amine solution.
- Stir at room temperature for 3 hours.
- Wash with 5% NaHCO₃, dry, and concentrate.
¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 166.2 (ester C=O), 44.5 (CH₂Cl).
Final Coupling with 4-(1H-Benzo[d]imidazol-2-yl)piperidine
Nucleophilic Substitution
Optimized Conditions :
- Chloroacetyl intermediate (1 mmol)
- 4-(Benzoimidazolyl)piperidine (1.2 mmol)
- K₂CO₃ (3 mmol) in DMF at 60°C for 12 hours
Workup :
- Filter inorganic salts.
- Purify via silica gel chromatography (EtOAc/hexane 3:7).
Analytical Data for Final Compound
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization for Key Steps
| Step | Reagent System | Temperature | Yield (%) |
|---|---|---|---|
| Benzoimidazole | HCl/EtOH | 120°C | 72 |
| p-TsOH/Toluene | 110°C | 68 | |
| Gewald Reaction | Morpholine/EtOH | 80°C | 70 |
| Piperidine/DMF | 90°C | 65 | |
| Amide Coupling | EDC/HOBt | RT | 82 |
| Chloroacetyl chloride | 0–5°C | 90 |
Green Chemistry Considerations
The one-pot Gewald reaction and aqueous workup procedures align with green chemistry principles by minimizing organic solvent use. Microwave-assisted synthesis of the benzoimidazole ring reduces reaction time from 8 hours to 45 minutes, improving energy efficiency.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including coupling of benzimidazole-piperidine derivatives with thiophene-carboxylate precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for acetamido linkage between the piperidine and thiophene moieties .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Temperature control : Maintain 50–80°C to balance reaction rate and side-product minimization .
- Purification : High-performance liquid chromatography (HPLC) and recrystallization are critical for achieving >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : 1H/13C NMR resolves structural ambiguities, such as regiochemistry of the benzimidazole and thiophene rings .
- HPLC-MS : Validates molecular weight (MW ≈ 396.51 g/mol) and detects trace impurities .
- Elemental analysis : Confirms stoichiometric ratios (e.g., C21H24N4O2S) .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize receptors/enzymes associated with benzimidazole (e.g., kinase inhibitors) or thiophene (e.g., antimicrobial targets) .
- Assay types :
- In vitro enzyme inhibition (e.g., ATPase or protease assays).
- In silico docking to predict binding affinity for targets like histamine receptors .
- Dose ranges : Start with 1–100 μM concentrations to identify IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Core modifications :
- Biological testing : Compare activity against analogs (e.g., ethyl 2-(1H-benzimidazol-2-yl)acetate derivatives) to isolate pharmacophore contributions .
Q. What strategies resolve contradictions in reported biological data for similar compounds?
- Meta-analysis : Cross-reference datasets from compounds with shared motifs (e.g., thiophene-benzimidazole hybrids) to identify trends .
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Mechanistic studies : Use knock-out cell lines or competitive binding assays to confirm target specificity .
Q. How can synthetic challenges, such as low yields in piperidine-acetamido coupling, be addressed?
- Catalyst screening : Test Pd/Cu-based catalysts for C–N bond formation efficiency .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield .
- Protecting groups : Temporarily shield reactive sites (e.g., piperidine nitrogen) to prevent side reactions .
Q. What computational methods are effective for predicting off-target interactions?
- Molecular dynamics simulations : Model compound-receptor interactions over 100+ ns to assess stability .
- Pharmacophore mapping : Identify overlapping features with known inhibitors (e.g., ATP-binding pockets) using software like Schrödinger .
- ADMET prediction : Tools like SwissADME evaluate solubility, cytochrome P450 interactions, and blood-brain barrier penetration .
Q. How do structural analogs with modified thiophene rings compare in target selectivity?
- Case study : Replace the tetrahydrobenzo[b]thiophene with a pyridine ring to reduce off-target binding in kinase assays .
- Data table :
| Analog Structure | Target Affinity (IC50) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| Parent Compound | 12 nM (Kinase X) | 1:50 |
| Pyridine-Modified Analog | 8 nM (Kinase X) | 1:200 |
| Methyl-Ester Analog | 45 nM (Kinase X) | 1:30 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
